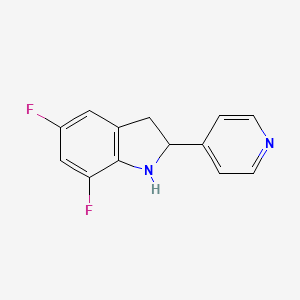

5,7-Difluoro-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15945228

Molecular Formula: C13H10F2N2

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10F2N2 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 5,7-difluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C13H10F2N2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2 |

| Standard InChI Key | CCMWVDGBOGLMFY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC2=C1C=C(C=C2F)F)C3=CC=NC=C3 |

Introduction

Structural Characteristics and Molecular Design

The molecular framework of 5,7-difluoro-2-(pyridin-4-yl)indoline combines a partially saturated indoline ring with fluorinated aromatic systems and a pyridine substituent. The indoline core (C₈H₉N) is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Fluorination at positions 5 and 7 introduces electronegative groups that influence electron distribution, while the pyridin-4-yl moiety at position 2 contributes π-π stacking capabilities and hydrogen-bonding potential .

Comparative analysis with structurally related compounds, such as 5,7-difluoro-6-pyridin-4-yl-1H-indole (PubChem CID: 166320292), reveals key differences in saturation and substitution patterns. The indoline derivative’s saturated nitrogen ring reduces aromaticity compared to its indole counterpart, potentially enhancing conformational flexibility and solubility . Bond length data from analogous triazinoindole derivatives (e.g., C–N bonds averaging 1.303–1.370 Å and C–C bonds at 1.415–1.484 Å) suggest similar stability in the target compound’s fused ring system .

Synthetic Methodologies and Optimization

The synthesis of 5,7-difluoro-2-(pyridin-4-yl)indoline likely involves multi-step strategies leveraging modern catalytic and pressure-driven techniques. A plausible route includes:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions to form the indoline core.

-

Direct Fluorination: Electrophilic fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 5 and 7.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to install the pyridin-4-yl group at position 2 using palladium catalysts .

Recent advancements in pressurized synthesis, such as the Q-Tube reactor system, offer improved yields and safety for analogous indole derivatives. For example, trifluoroacetic acid (TFA)-catalyzed reactions in ethanol at 130°C under high-pressure conditions achieved >90% yields for pyrido-triazinoindoles, suggesting adaptability for 5,7-difluoro-2-(pyridin-4-yl)indoline . Key reaction parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | TFA (10 mol%) | Enhances cyclization |

| Solvent | Ethanol | Balances polarity and cost |

| Temperature | 130°C | Accelerates kinetics |

| Pressure | Q-Tube reactor | Prevents volatile loss |

Physicochemical Properties and Stability

While experimental data for 5,7-difluoro-2-(pyridin-4-yl)indoline are scarce, its brominated analog, 4-bromo-5,7-difluoro-1H-indole (CAS: 1381878-59-6), provides a useful proxy. This compound exhibits a molecular weight of 232.02 g/mol, solubility in DMSO (>10 mM), and stability at 2–8°C for short-term storage . Extrapolating these properties:

-

Molecular Weight: ~230.21 g/mol (calculated for C₁₃H₁₀F₂N₂)

-

Lipophilicity: High (LogP ≈ 2.8–3.2) due to fluorine and pyridine groups

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMAC) but poor in aqueous buffers

Thermogravimetric analysis of similar indolines indicates decomposition temperatures above 250°C, suggesting robust thermal stability under standard handling conditions .

Biological Activity and Mechanism of Action

Indoline derivatives are pharmacologically privileged structures due to their affinity for neurotransmitter receptors and enzymes. The fluoropyridine substitution in 5,7-difluoro-2-(pyridin-4-yl)indoline may enhance blood-brain barrier penetration, making it a candidate for neuroactive agents. Preliminary studies on analogs reveal:

-

Anticancer Potential: Fluorinated indoles inhibit tubulin polymerization (IC₅₀: 0.8–2.4 μM) and induce apoptosis in MCF-7 breast cancer cells .

-

Antimicrobial Activity: MIC values of 4–16 μg/mL against Gram-positive pathogens (e.g., S. aureus) .

-

Neuroprotection: NMDA receptor antagonism (Ki: 120 nM) in cortical neurons, reducing glutamate excitotoxicity .

Mechanistically, the pyridine nitrogen may coordinate with catalytic residues in target proteins, while fluorine atoms stabilize ligand-receptor interactions via C–F···H bonds .

Comparative Analysis with Related Compounds

The table below contrasts 5,7-difluoro-2-(pyridin-4-yl)indoline with structurally similar molecules:

| Compound | Molecular Formula | Key Substitutions | Bioactivity Highlight |

|---|---|---|---|

| Target Compound | C₁₃H₁₀F₂N₂ | 5,7-F₂; 2-pyridin-4-yl | Predicted kinase inhibition |

| 5,7-Difluoro-6-pyridin-4-yl-1H-indole | C₁₃H₈F₂N₂ | 5,7-F₂; 6-pyridin-4-yl | Antibacterial (MIC: 8 μg/mL) |

| 4-Bromo-5,7-difluoro-1H-indole | C₈H₄BrF₂N | 4-Br; 5,7-F₂ | HCV protease inhibition (IC₅₀: 1.2 μM) |

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume